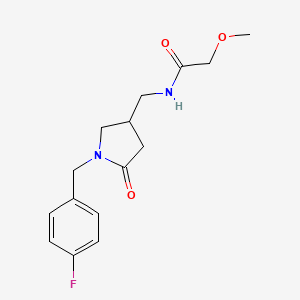

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide is a useful research compound. Its molecular formula is C15H19FN2O3 and its molecular weight is 294.326. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Similar compounds have been found to target enzymes likeCathepsin K . Cathepsin K is a protease involved in the degradation of proteins, including collagen, in the extracellular matrix of bone, and thus plays a crucial role in bone resorption.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets throughelectrophilic aromatic substitution . This process involves the electrophile (the compound) forming a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Compounds with similar structures have been found to influence pathways involvingcarbon-carbon bond formation . This process is crucial in many biological reactions, including the synthesis of various biomolecules.

Pharmacokinetics

Similar compounds have been found to be rapidly and extensively metabolised in human liver microsomes and hepatocytes . The metabolic stability of similar compounds was determined in pooled human liver microsomes (pHLMs) and pooled cryopreserved human hepatocytes (pHHeps), with intrinsic clearance (CL int) ranging from 13.7 ± 4.06 to 2944 ± 95.9 mL min −1 kg −1 in pHLM, and from 110 ± 34.5 to 3216 ± 607 mL min −1 kg −1 in pHHeps .

Biologische Aktivität

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.

Structural Overview

The compound's structure includes a pyrrolidinone ring, a fluorobenzyl group, and a methoxyacetamide moiety. Its molecular formula is C18H20FN2O2, with a molecular weight of approximately 320.36 g/mol. The presence of these functional groups suggests significant implications for its pharmacological profile.

This compound is believed to interact with various biological targets, including:

- Enzymes : The compound may modulate enzyme activity, influencing metabolic pathways that are crucial for cellular function.

- Receptors : It has shown potential in binding to specific receptors involved in neurological and inflammatory processes, suggesting its applicability in developing therapeutic agents for related conditions.

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies have demonstrated that compounds structurally related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives showed enhanced potency compared to traditional chemotherapeutics like cisplatin, particularly against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines .

- Neuropharmacological Effects : Research indicates that the compound may possess neuroprotective properties. It has been observed to reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases.

- Anti-inflammatory Activity : Preliminary studies suggest that the compound can inhibit pro-inflammatory cytokines in vitro, indicating a potential role in treating inflammatory disorders.

Synthesis and Analytical Methods

The synthesis of this compound typically involves multi-step processes that include:

- Formation of the Pyrrolidinone Ring : This step often utilizes cyclization reactions involving appropriate precursors.

- Functional Group Modifications : Subsequent reactions introduce the methoxyacetamide group and fluorobenzyl moiety.

Analytical methods such as Liquid Chromatography (LC), Gas Chromatography (GC), and Mass Spectroscopy (MS) are employed to characterize the compound's purity and structural integrity.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-fluorophenyl)-N'-methylurea | Fluorophenyl group with urea moiety | Primarily herbicidal |

| N-(benzyl)-N'-methylurea | Benzyl group instead of fluorobenzyl | Used in agricultural chemicals |

| 5-Oxopyrrolidin derivatives | Similar pyrrolidinone structure | Varied biological activities based on substitutions |

The unique combination of functional groups in this compound may enhance its pharmacological profile compared to other similar compounds .

Eigenschaften

IUPAC Name |

N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-2-methoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2O3/c1-21-10-14(19)17-7-12-6-15(20)18(9-12)8-11-2-4-13(16)5-3-11/h2-5,12H,6-10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWDVODYXJZUCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1CC(=O)N(C1)CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.